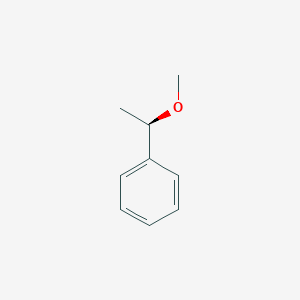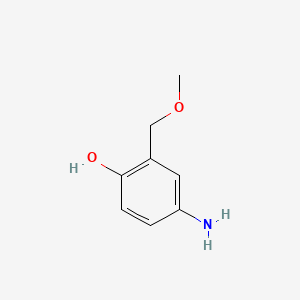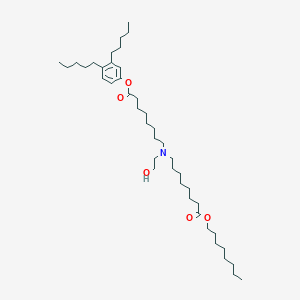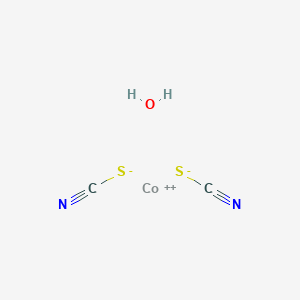
(R)-(1-methoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(1-methoxyethyl)benzene, also known as ®-1-phenylethanol methyl ether, is an organic compound with a chiral center, making it an enantiomer. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-methoxyethyl)benzene typically involves the reaction of ®-1-phenylethanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a methyl ether linkage. The general reaction conditions include:
Reactants: ®-1-phenylethanol and methanol
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
Temperature: Typically around 60-80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of ®-(1-methoxyethyl)benzene can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as zeolites, can also improve the efficiency and selectivity of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
®-(1-methoxyethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-phenylacetaldehyde.
Reduction: Reduction reactions can convert it back to ®-1-phenylethanol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: ®-1-phenylacetaldehyde
Reduction: ®-1-phenylethanol
Substitution: Various substituted benzene derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
®-(1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its chiral nature.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of ®-(1-methoxyethyl)benzene involves its interaction with various molecular targets. The compound’s chiral center allows it to interact stereoselectively with enzymes and receptors, influencing biological pathways. The aromatic benzene ring can participate in π-π interactions, further affecting its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(1-methoxyethyl)benzene: The enantiomer of ®-(1-methoxyethyl)benzene, with similar chemical properties but different biological activity.
®-1-phenylethanol: The precursor to ®-(1-methoxyethyl)benzene, lacking the methoxy group.
®-1-phenylacetaldehyde: An oxidation product of ®-(1-methoxyethyl)benzene.
Uniqueness
®-(1-methoxyethyl)benzene is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes. Its aromatic nature also contributes to its distinct chemical behavior and applications in various fields.
Eigenschaften
Molekularformel |
C9H12O |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
[(1R)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
PLKSMSKTENNPEJ-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)OC |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13363929.png)
![2-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13363932.png)


![6-chloro-N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13363953.png)

![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363960.png)

![6-(3,4-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363977.png)
![4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B13363978.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)

